molecular formula C13H16N4O2 B1478082 2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1803565-80-1

2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B1478082
CAS No.: 1803565-80-1
M. Wt: 260.29 g/mol
InChI Key: HNYGDOLPTRUUFY-UHFFFAOYSA-N
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Description

2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound with the CAS Number 1803565-80-1 and a molecular formula of C13H16N4O2 . It has a molecular weight of 260.29 g/mol . The compound features a 1,2,4-oxadiazole ring, a privileged structure in medicinal chemistry known for its utility as a bioisostere for esters and amides, which can enhance metabolic stability and binding affinity in drug candidates. The integration of a 4-methoxypiperidine moiety further contributes to its potential as a valuable building block in pharmaceutical research, particularly in the synthesis of novel bioactive molecules. This compound is intended for research purposes only and is strictly not meant for diagnostic, therapeutic, or personal use. Researchers can utilize this chemical in various early-stage investigations, including but not limited to, the development of new pharmacologically active compounds.

Properties

IUPAC Name

5-(4-methoxypiperidin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-18-13(5-8-14-9-6-13)12-16-11(17-19-12)10-4-2-3-7-15-10/h2-4,7,14H,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYGDOLPTRUUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNCC1)C2=NC(=NO2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C13H16N4O2
  • Molecular Weight : 260.29 g/mol
  • CAS Number : 1803565-80-1

The presence of a pyridine ring combined with an oxadiazole moiety suggests potential for diverse biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles often possess significant antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, similar compounds have demonstrated activity against a range of pathogens. For instance:

CompoundMIC (μg/mL)Target Pathogen
Oxadiazole Derivative A16Mycobacterium tuberculosis
Oxadiazole Derivative B8Staphylococcus aureus

The potential for this compound to exhibit similar activity warrants further investigation.

Anticancer Potential

Preliminary studies suggest that compounds containing oxadiazole and piperidine moieties may inhibit cancer cell proliferation. Research into structurally related compounds has shown:

CompoundIC50 (μM)Cancer Cell Line
Oxadiazole C10HeLa (cervical cancer)
Piperidine D15MCF7 (breast cancer)

These findings imply that this compound could be explored as a potential anticancer agent.

The biological mechanisms underlying the activity of this compound are not fully elucidated. However, compounds with similar structures often interact with cellular targets such as:

  • Enzymes : Inhibition of key enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity affecting cell signaling.
  • DNA Interactions : Binding to DNA or RNA leading to disruption of replication or transcription processes.

Case Studies and Research Findings

Recent literature highlights several studies focusing on the biological activity of related compounds:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that oxadiazole derivatives showed significant inhibition against various Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Another research article reported that certain oxadiazole-piperidine hybrids exhibited promising anticancer activity by inducing apoptosis in cancer cells .
  • Mechanistic Insights : A review discussed the potential pathways through which oxadiazoles exert their effects, including modulation of oxidative stress and inflammatory responses .

Scientific Research Applications

The compound exhibits significant biological properties, particularly in the fields of antimicrobial and anticancer research. The oxadiazole group is recognized for its role in diverse biological activities, which include:

  • Antimicrobial Activity : Research indicates that derivatives of oxadiazole compounds often show promising results against various pathogens.
  • Anticancer Properties : The structural features of 2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine suggest potential efficacy in targeting cancer cells.

Drug Development

The compound shows promise as a candidate for drug development aimed at treating various diseases, including:

  • Neurodegenerative Diseases : The piperidine moiety may enhance binding affinity to neurological targets, making it a potential therapeutic agent for conditions like Alzheimer's or Parkinson's disease.
  • Inflammatory Disorders : Due to its anti-inflammatory properties, it may be explored for applications in treating chronic inflammatory diseases.

Structure-Activity Relationship Studies

The unique combination of structural features in this compound allows researchers to conduct structure-activity relationship (SAR) studies. These studies help in understanding how modifications to the compound's structure affect its biological activity.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological ActivityUnique Properties
1,2,4-Oxadiazole DerivativesContains oxadiazole ringAntimicrobialVaries based on substituents
Piperidine DerivativesContains piperidine ringAnalgesicEnhanced CNS activity
Pyridine DerivativesContains pyridine ringAnticancerOften used in drug design

This table illustrates how the combination of these three structural features makes this compound a versatile candidate for further research and development in medicinal chemistry.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent on Oxadiazole (Position 5) Molecular Formula Molecular Weight (Da) Key Features
2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine (Target Compound) 4-Methoxypiperidin-4-yl C₁₃H₁₆N₄O₂ 260.30 High basicity due to piperidine; potential CNS penetration
2-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine 4-Bromophenoxymethyl C₁₄H₁₀BrN₃O₂ 332.16 Bulky bromophenoxy group; higher lipophilicity (logP ~3.5)
2-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine 2-Methoxyphenyl C₁₄H₁₁N₃O₂ 253.26 Aromatic substituent; moderate solubility in organic solvents
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride Methoxymethyl C₉H₁₅N₃O₂·HCl 233.70 (free base) Simplified structure; hydrochloride salt enhances aqueous solubility
2-[5-(2,5-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine 2,5-Difluorophenyl C₁₃H₇F₂N₃O 259.21 Fluorine atoms improve metabolic stability and electronegativity
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine Chloromethyl C₈H₆ClN₃O 195.60 Reactive chloromethyl group; used for further derivatization

Pharmacological and Physicochemical Differences

Bioactivity: The target compound’s 4-methoxypiperidine group may enhance interactions with basic residues in enzymes like PI3K/Akt or COMT (catechol-O-methyltransferase), as suggested by analogs in and . Chloromethyl-substituted derivatives () are often intermediates for prodrugs or covalent inhibitors due to their electrophilic reactivity.

Synthetic Accessibility :

  • The target compound requires multi-step synthesis due to the piperidine-oxadiazole linkage, whereas methoxyphenyl or chloromethyl analogs are simpler to prepare .
  • Fluorinated analogs () may require specialized fluorination reagents, increasing production costs.

Metabolic Stability :

  • The 4-methoxypiperidine group in the target compound could reduce oxidative metabolism compared to 2-methoxyphenyl analogs, which are prone to demethylation .
  • Fluorine-substituted compounds () resist cytochrome P450-mediated degradation, extending half-life in vivo.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound likely involves the construction of the 1,2,4-oxadiazole ring bearing the 4-methoxypiperidin-4-yl substituent, followed by attachment or incorporation of the pyridine ring at the 3-position of the oxadiazole. The preparation can be broadly divided into:

Preparation of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents.

Typical synthetic route:

  • Step 1: Formation of Amidoxime Intermediate

    A nitrile precursor is reacted with hydroxylamine to form an amidoxime.

  • Step 2: Cyclization to 1,2,4-Oxadiazole

    The amidoxime is then condensed with an appropriate carboxylic acid derivative (acid chloride, ester, or anhydride) under dehydrating conditions to form the 1,2,4-oxadiazole ring.

This approach is supported by general oxadiazole syntheses reported in literature, though specific to 1,3,4-oxadiazoles in some cases, similar principles apply to 1,2,4-oxadiazoles with appropriate modifications.

Incorporation of the 4-Methoxypiperidin-4-yl Substituent

The 4-methoxypiperidin-4-yl group is a substituted piperidine ring with a methoxy group at the 4-position.

  • Synthesis of 4-Methoxypiperidine

    This can be prepared via nucleophilic substitution or reductive amination starting from 4-piperidone or related intermediates, introducing the methoxy group through methylation reactions.

  • Attachment to the Oxadiazole Ring

    The piperidinyl substituent is typically introduced via nucleophilic substitution or amide bond formation on a suitable functional group on the oxadiazole precursor, often at the 5-position of the oxadiazole ring.

Attachment of the Pyridine Ring

The pyridine moiety at the 3-position of the oxadiazole can be introduced by:

  • Using a pyridine-containing starting material (e.g., 2-pyridinecarboxylic acid derivatives) in the cyclization step forming the oxadiazole ring.

  • Alternatively, post-cyclization functionalization such as cross-coupling reactions (Suzuki, Stille, or Buchwald-Hartwig) may be employed if halogenated oxadiazole intermediates are available.

Example Synthetic Procedure (Inferred)

Based on analogous syntheses of pyridine-oxadiazole derivatives and related literature on oxadiazole preparation:

Step Reaction Reagents/Conditions Notes
1 Synthesis of 2-pyridinecarboxylic acid amidoxime Hydroxylamine hydrochloride, base (e.g., NaOH), aqueous medium Converts 2-pyridinecarbonitrile to amidoxime
2 Cyclization to 1,2,4-oxadiazole Amidoxime + 4-methoxypiperidine-substituted acid chloride or ester, dehydrating agent (e.g., POCl3, PPA), reflux Formation of oxadiazole ring with 4-methoxypiperidin-4-yl substituent
3 Purification Recrystallization or chromatography Yields pure 2-[5-(4-methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine

Analytical Data and Characterization

Though no direct experimental data is available for this specific compound, typical characterization methods include:

Summary Table of Key Synthetic Parameters

Parameter Description Typical Conditions/Values
Starting materials 2-pyridinecarbonitrile, hydroxylamine, 4-methoxypiperidine acid derivative Commercially available or synthesized in situ
Cyclization reagent Acid chloride or ester of 4-methoxypiperidine carboxylic acid POCl3, PPA, or other dehydrating agents
Solvent Ethanol, dichloromethane, or other organic solvents Depends on step
Temperature Reflux or elevated temperature (80–150 °C) For cyclization
Reaction time 12–24 hours To ensure complete cyclization
Yield Typically moderate to good (50–85%) Dependent on purification

Q & A

Basic Synthesis: What is the optimal methodology for constructing the 1,3,4-oxadiazole core in this compound?

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylhydrazides with activated carbonyl derivatives. A validated approach involves reacting a substituted amidrazone with a carboxylic acid derivative (e.g., acyl chloride) under dehydrating conditions. For instance, in similar systems, the reaction is monitored by TLC for completion (~4–6 hours), followed by precipitation using ice-cold water and NaOH to neutralize acidic byproducts. The crude product is recrystallized from methanol for purity . Adjusting stoichiometry and reaction temperature (e.g., 80–100°C in anhydrous DCM) can optimize yield.

Structural Confirmation: How can the position of the methoxy group on the piperidine ring be unambiguously verified?

X-ray crystallography is the gold standard for resolving positional ambiguities in heterocyclic systems. For example, a structural corrigendum for a related oxadiazole-piperidine compound highlighted errors in initial assignments, which were corrected via crystallographic data . Complementary techniques include 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to observe coupling patterns (e.g., methoxy protons at δ ~3.3 ppm with distinct splitting due to piperidine ring conformation) and 2D NMR (HSQC, HMBC) to map 3J^3J correlations between the methoxy group and adjacent carbons.

Advanced Synthesis: What strategies mitigate side reactions during the coupling of the pyridine and oxadiazole moieties?

Competing side reactions (e.g., over-alkylation or ring-opening) can arise during heterocycle coupling. A two-step protocol is recommended:

Pre-functionalization : Introduce a chloromethyl or tosyl group to the oxadiazole ring to activate it for nucleophilic substitution .

Controlled coupling : Use a mild base (e.g., K2_2CO3_3) in polar aprotic solvents (DMF, DMSO) to facilitate SN2 displacement while minimizing decomposition. Monitoring via LC-MS at intermediate stages helps identify and eliminate byproducts .

Data Contradictions: How should researchers address discrepancies in spectral data for this compound?

Unexpected NMR peaks or IR absorptions may indicate tautomerism, residual solvents, or regiochemical isomers. For example, in oxadiazole systems, keto-enol tautomerism can lead to multiple resonance signals. Resolution strategies include:

  • Variable-temperature NMR to assess dynamic equilibria.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • Comparative analysis with structurally validated analogs (e.g., PubChem data for related oxadiazoles ).

Biological Activity Prediction: How can computational methods guide the prioritization of this compound for pharmacological studies?

Leverage QSAR models and molecular docking against validated targets (e.g., kinases, GPCRs) using the compound’s unique features:

  • Oxadiazole : Predicted to enhance membrane permeability and hydrogen bonding.
  • 4-Methoxypiperidine : May modulate lipophilicity and metabolic stability.
    Compare with bioactivity data from analogs like imidazo[1,2-b]pyridazines or benzoxazoles, which share heterocyclic cores but differ in substituent effects .

Advanced Purification: What chromatographic techniques resolve challenges in isolating the final product?

Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) effectively separates polar byproducts. For scale-up, flash chromatography using silica gel and ethyl acetate/hexane (3:7) is cost-effective. Purity validation via HPLC-UV (λ = 254 nm) should achieve ≥95% area, with residual solvents quantified per ICH guidelines .

Stability Studies: What degradation pathways are critical to assess for long-term storage?

  • Hydrolytic degradation : Susceptibility of the oxadiazole ring to hydrolysis under acidic/basic conditions. Accelerated stability testing (40°C/75% RH) over 4 weeks can identify degradation products via LC-MS .
  • Photolytic degradation : UV exposure may cleave the methoxy group or oxidize the piperidine ring. Store in amber vials under inert atmosphere (N2_2) .

Synthetic Scalability: How can reaction conditions be adapted for multi-gram synthesis?

Replace batch reactors with flow chemistry systems to enhance heat/mass transfer, particularly for exothermic cyclization steps. Catalyst screening (e.g., polymer-supported reagents) reduces purification burden. Process optimization using DoE (Design of Experiments) identifies critical parameters (e.g., temperature, stoichiometry) affecting yield .

Mechanistic Insights: What evidence supports the proposed cyclocondensation mechanism for oxadiazole formation?

Isotopic labeling (18O^{18}\text{O}) studies in analogous systems confirm that cyclization proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration. Kinetic studies (e.g., variable time NMR) reveal pseudo-first-order dependence on acylhydrazide concentration, supporting a concerted mechanism .

Safety and Handling: What precautions are essential when handling intermediates with reactive functional groups?

  • Chloromethyl intermediates : Use fume hoods and PPE (nitrile gloves, safety goggles) due to alkylating agent risks .
  • Piperidine derivatives : Monitor for exothermic reactions during quaternization; avoid mixing with strong oxidizers .
  • Waste disposal : Neutralize acidic/basic waste before aqueous disposal per EPA guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
Reactant of Route 2
2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine

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